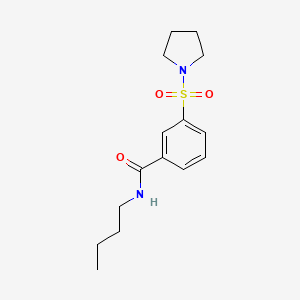
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as CP-466722, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. It has been identified as a potential anticancer agent due to its ability to disrupt the mitotic checkpoint and induce mitotic catastrophe in cancer cells.
Mechanism of Action
Mps1 is a kinase that plays a key role in the mitotic checkpoint. It is responsible for monitoring the attachment of chromosomes to the spindle apparatus during cell division. If a chromosome is not properly attached, Mps1 activates the checkpoint, which stops the cell cycle and allows time for the error to be corrected. 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione inhibits Mps1, which leads to the activation of the checkpoint and the induction of mitotic catastrophe.
Biochemical and Physiological Effects:
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects. It induces mitotic catastrophe, which leads to cell death. It also disrupts the mitotic checkpoint, which can cause chromosomal instability and aneuploidy. 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been shown to have minimal effects on normal cells, indicating that it may be a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is its selectivity for cancer cells. This makes it a potentially promising anticancer agent. However, one limitation is that it has poor solubility, which can make it difficult to work with in lab experiments. Additionally, 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
Future Directions
There are several future directions for research on 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more potent analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in combination with other anticancer agents to determine if it has synergistic effects. Additionally, more research is needed to understand the safety and efficacy of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in animal models and ultimately in human clinical trials.
In conclusion, 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is a promising anticancer agent that works by disrupting the mitotic checkpoint and inducing mitotic catastrophe in cancer cells. While it has some limitations, such as poor solubility, it has the potential to be a selective and effective anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more potent analogs with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been described in several research articles. The most common method involves the reaction of 3-chloro-1-(3-chlorophenyl)-4-hydroxy-1H-pyrrole-2,5-dione with morpholine in the presence of a base such as potassium carbonate or sodium hydride. The resulting product is then purified by column chromatography to obtain pure 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione.
Scientific Research Applications
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione works by disrupting the mitotic checkpoint, which is a crucial mechanism that ensures proper chromosome segregation during cell division. By inhibiting Mps1, 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione induces mitotic catastrophe, which leads to cell death.
properties
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-2-1-3-10(8-9)18-13(19)11(16)12(14(18)20)17-4-6-21-7-5-17/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBEPLMHZSRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)



![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)

